molecular formula C19H11Cl5O B11956839 2,3,4,5,6-Pentachlorotriphenylmethanol CAS No. 6782-82-7

2,3,4,5,6-Pentachlorotriphenylmethanol

Cat. No.: B11956839
CAS No.: 6782-82-7
M. Wt: 432.5 g/mol
InChI Key: PCBLIARMTMXZLE-UHFFFAOYSA-N
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Description

2,3,4,5,6-Pentachlorotriphenylmethanol is an organic compound characterized by the presence of five chlorine atoms attached to a triphenylmethanol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5,6-Pentachlorotriphenylmethanol typically involves the chlorination of triphenylmethanol. The process begins with the preparation of triphenylmethanol, which can be synthesized by reacting triphenylmethyl bromide with water or by oxidizing triphenylmethane .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the concentration of chlorinating agents, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,3,4,5,6-Pentachlorotriphenylmethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce various substituted triphenylmethanol derivatives .

Properties

CAS No.

6782-82-7

Molecular Formula

C19H11Cl5O

Molecular Weight

432.5 g/mol

IUPAC Name

(2,3,4,5,6-pentachlorophenyl)-diphenylmethanol

InChI

InChI=1S/C19H11Cl5O/c20-14-13(15(21)17(23)18(24)16(14)22)19(25,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,25H

InChI Key

PCBLIARMTMXZLE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=C(C(=C(C(=C3Cl)Cl)Cl)Cl)Cl)O

Origin of Product

United States

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